molecular formula C11H11BrO B2641675 1-(3-Bromophenyl)-2-cyclopropylethanone CAS No. 1370656-84-0

1-(3-Bromophenyl)-2-cyclopropylethanone

Cat. No. B2641675
CAS RN: 1370656-84-0
M. Wt: 239.112
InChI Key: NJYUSUXSUXZYMY-UHFFFAOYSA-N
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Description

“1-(3-Bromophenyl)-2-cyclopropylethanone” is a chemical compound with the molecular formula C8H7BrO . It is also known as Ethanone, 1-(3-bromophenyl)- .

Scientific Research Applications

Synthesis and Chemical Reactions

1-(3-Bromophenyl)-2-cyclopropylethanone has been a subject of interest in synthetic chemistry, particularly in the preparation and study of chiral methyl groups and their derivatives. For instance, it was involved in a study focusing on the preparation and detection of chiral methyl groups. The research detailed the synthesis of various enantiomers and intermediates, emphasizing the importance of maintaining the methyl group's asymmetry throughout the synthesis process (Lüthy, Rétey, & Arigoni, 1969).

Generation and Interception of Isobenzofurans

The compound is also significant in the generation and interception of isobenzofurans. Studies have shown that 2-(α-bromoalkyl)benzophenones, similar in structure to 1-(3-Bromophenyl)-2-cyclopropylethanone, can be converted into various derivatives through reactions with olefinic or acetylenic dienophiles. These processes involve the generation of isobenzofurans followed by cycloaddition and aromatization, suggesting the compound's potential in organic synthesis and chemical transformation (Faragher & Gilchrist, 1976).

Enzyme Inhibition Studies

Furthermore, derivatives of bromophenyl compounds have been studied for their inhibitory effects on enzymes like carbonic anhydrase and aldehyde dehydrogenase. For instance, cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, were evaluated for their inhibition effects on various carbonic anhydrase isoenzymes. These studies highlight the therapeutic potential of bromophenyl derivatives, including 1-(3-Bromophenyl)-2-cyclopropylethanone, in designing inhibitors for specific enzymes (Boztaş et al., 2015). Additionally, the interaction of bromoacetophenone (a compound related to 1-(3-Bromophenyl)-2-cyclopropylethanone) with specific residues of aldehyde dehydrogenase was investigated, providing insights into the enzyme's active sites and the reactivity of bromoacetophenone with these residues (Abriola, MacKerell, & Pietruszko, 1990).

properties

IUPAC Name

1-(3-bromophenyl)-2-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYUSUXSUXZYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-2-cyclopropylethanone

CAS RN

1370656-84-0
Record name 1-(3-bromophenyl)-2-cyclopropylethan-1-one
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